molecular formula C21H17FN6O3S2 B2866711 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-15-4

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2866711
CAS No.: 872597-15-4
M. Wt: 484.52
InChI Key: FMJAZNNCEZTPOD-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-5-yl core substituted with a 4-fluorobenzamide group at position 5 and a thioether-linked 6-methylbenzo[d]thiazol-2-yl moiety at position 2. The 4-fluorobenzamide group introduces electron-withdrawing properties, which may influence pharmacokinetic parameters such as metabolic stability .

Properties

CAS No.

872597-15-4

Molecular Formula

C21H17FN6O3S2

Molecular Weight

484.52

IUPAC Name

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H17FN6O3S2/c1-10-2-7-13-14(8-10)33-21(24-13)25-15(29)9-32-20-27-17(23)16(19(31)28-20)26-18(30)11-3-5-12(22)6-4-11/h2-8H,9H2,1H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31)

InChI Key

FMJAZNNCEZTPOD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with its targets and the resulting changes are supported by molecular docking studies.

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 and COX-2. This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in pain, fever, and swelling associated with inflammation.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2. This leads to a decrease in the symptoms of inflammation, such as pain, fever, and swelling.

Biological Activity

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The key steps often include:

  • Formation of the thiazole and pyrimidine rings : Utilizing condensation reactions to create the thiazole moiety.
  • Substitution reactions : Introducing the fluorobenzamide and amino groups through nucleophilic substitution.
  • Final assembly : Combining all fragments to yield the target molecule.

Example Reaction Scheme

StepReaction TypeReagentsConditions
1CondensationThiazole precursor + AmineEthanol, reflux
2Nucleophilic substitutionFluorobenzoyl chloride + Amino compoundDMF, room temperature
3CouplingFinal assembly of fragmentsHeat under reflux

Anticancer Activity

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of thiazole derivatives, it was found that compounds with electron-withdrawing groups on the aromatic ring enhanced activity significantly. The IC50 values for selected compounds were reported as follows:

CompoundCell LineIC50 (µM)
AA5495.2
BNIH/3T37.8
CHeLa4.1

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated considerable free radical scavenging activity.

Experimental Results

In a DPPH assay, the compound exhibited a percentage inhibition comparable to standard antioxidants:

Compound% Inhibition at 100 µM
N-(target)78%
Vitamin C85%
Quercetin80%

Enzyme Inhibition

The compound's ability to inhibit specific enzymes such as acetylcholinesterase (AChE) has been documented. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Enzyme Activity Table

CompoundEnzyme TargetIC50 (µM)
N-(target)AChE0.27
Standard DrugDonepezil0.15

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications on the thiazole and pyrimidine rings can significantly alter potency and selectivity towards specific biological targets.

Key Findings in SAR Studies

  • Substituent Effects : Electron-withdrawing groups enhance anticancer activity.
  • Ring Modifications : Alterations in ring size or saturation can lead to improved enzyme inhibition.
  • Linker Variations : Different linkers between pharmacophores can affect bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Thiazole Carboxamides

Compounds like N-(2-chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide () share a pyrimidine-thiazolecarboxamide backbone but differ in substituents. The morpholinyl and pyrrolidinyl groups in these analogs enhance solubility but may reduce membrane permeability compared to the 4-fluorobenzamide group in the target compound.

Fluorobenzamide Derivatives

The synthesis of compound 11 in involves a 4-fluorobenzoyl chloride acylation step, mirroring the fluorinated aromatic system in the target compound. However, compound 11 incorporates a triazole ring instead of a dihydropyrimidinone core. The dihydropyrimidinone’s keto-enol tautomerism (analogous to tautomerism observed in triazole-thiones in ) may confer unique redox properties or stability under physiological conditions .

Thieno[2,3-d]pyrimidine Analogs

Thieno[2,3-d]pyrimidine derivatives, such as 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (), replace the pyrimidinone core with a thienopyrimidine system. The trifluoromethyl group in these analogs enhances lipophilicity, whereas the 4-fluoro substituent in the target compound balances polarity and metabolic resistance. Thienopyrimidines generally exhibit broader antimicrobial activity, suggesting the target compound’s pyrimidinone core may prioritize specificity for other targets .

Triazole-Thiones and Tautomerism

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () demonstrate tautomeric equilibria between thiol and thione forms. While the target compound lacks a triazole ring, its dihydropyrimidinone core may exhibit keto-enol tautomerism, influencing reactivity and binding modes. The absence of a thiol group in the target compound likely reduces susceptibility to oxidative degradation .

Structural and Functional Analysis (Table)

Feature Target Compound Analogous Compounds Key Differences
Core Structure Dihydropyrimidinone Thieno[2,3-d]pyrimidine (), Triazole () Dihydropyrimidinone offers redox versatility; thieno/triazole cores favor π-π interactions.
Substituents 4-Fluorobenzamide, 6-methylbenzo[d]thiazole Trifluoromethylphenoxy (), Morpholinyl () Fluorobenzamide balances polarity; trifluoromethyl enhances lipophilicity.
Synthetic Route Likely involves coupling of thioether and amide groups (similar to ) Friedel-Crafts alkylation (), Acylation () Thioether linkage in the target may require milder conditions than triazole cyclization.
Tautomerism Potential keto-enol tautomerism Triazole-thione ↔ thiol () Keto-enol forms may stabilize hydrogen bonding in the target.
Biological Implications Enhanced binding via aromatic stacking (benzothiazole) Broader antimicrobial activity (), Solubility-driven design () Target’s fluorobenzamide may improve target specificity over trifluoromethyl.

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely parallels methods in (amide coupling) and (fluorobenzoylation), but its thioether linkage introduces unique challenges in regioselectivity .
  • Stability: The absence of a thiol group (cf.
  • Activity Data: While direct pharmacological data for the target compound are unavailable, analogs like compound 11 () and thienopyrimidines () highlight the importance of fluorinated aryl groups in enhancing bioavailability and target engagement.

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